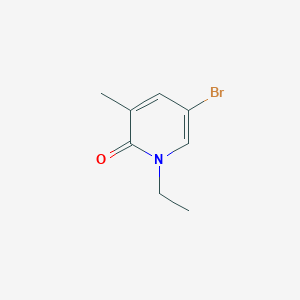

5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

Descripción general

Descripción

5-bromo-1-ethyl-3-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.078. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Bromo-1-ethyl-3-methylpyridin-2(1H)-one is a heterocyclic compound belonging to the pyridine family, known for its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological potential, mechanisms of action, and related research findings.

The molecular formula of this compound is C_9H_10BrN_1O, with a molecular weight of approximately 216.07 g/mol. The compound features a bromine atom, which enhances its reactivity and biological interactions compared to its halogen analogs.

Research indicates that compounds within the pyridine family, including this compound, often exhibit significant interactions with biological systems through:

- Enzyme Inhibition : Many pyridine derivatives act as inhibitors of various enzymes, which can modulate metabolic pathways.

- Receptor Modulation : These compounds may interact with specific receptors, influencing cellular responses and signaling pathways.

The presence of the bromine atom is hypothesized to affect the binding affinity and specificity towards biological targets, although detailed studies on this particular compound are still limited.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Similar pyridine derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against these pathogens .

Antitumor Activity

Although specific studies on the antitumor activity of this compound are scarce, compounds with similar structures have demonstrated notable cytotoxic effects on cancer cell lines. For instance, derivatives containing bromine in their structure have been reported to exhibit broad-spectrum antitumor potency in vitro, suggesting potential applications in cancer therapy .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other halogenated pyridine derivatives. The following table summarizes some key comparisons:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-Chloro-1-ethyl-3-methylpyridin-2(1H)-one | 0.96 | Contains chlorine instead of bromine |

| 5-Fluoro-1-ethyl-3-methylpyridin-2(1H)-one | 0.88 | Fluorine substitution alters electronic properties |

| 5-Iodo-1-ethyl-3-methylpyridin-2(1H)-one | 0.85 | Iodine's larger size influences steric effects |

The unique presence of bromine in this compound may enhance its reactivity and biological interactions compared to its chloro and iodo counterparts.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of pyridine compounds to explore their potential pharmacological applications:

- Anticancer Studies : Research has indicated that certain brominated pyridine derivatives exhibit higher potency against specific cancer cell lines compared to standard treatments like Sunitinib .

- Antimicrobial Evaluations : Investigations into the antimicrobial efficacy of related alkaloids have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that similar mechanisms may be at play for this compound .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds within the pyridine family, including 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one, exhibit antimicrobial properties. Studies have shown that similar pyridine derivatives can inhibit bacterial growth and may possess antifungal activities.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to viral infections. For instance, pyridine derivatives have been identified as inhibitors of the NS5B polymerase enzyme in Hepatitis C virus (HCV), suggesting that this compound could be explored for similar applications .

Cancer Research

The structural characteristics of this compound may allow it to interact with specific biological targets involved in cancer progression. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation, indicating a potential pathway for further investigation into this compound's efficacy against various cancer types .

Chemical Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity profile makes it suitable for various chemical transformations, including cross-coupling reactions that yield novel pyridine derivatives with enhanced biological activities .

Comparative Analysis of Structural Analogues

Understanding the similarities and differences between this compound and its structural analogues can provide insights into its reactivity and potential applications:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-Chloro-1-ethyl-3-methylpyridin-2(1H)-one | 0.96 | Contains chlorine instead of bromine |

| 5-Fluoro-1-ethyl-3-methylpyridin-2(1H)-one | 0.88 | Fluorine substitution alters electronic properties |

| 5-Iodo-1-ethyl-3-methylpyridin-2(1H)-one | 0.85 | Iodine's larger size influences steric effects |

The presence of bromine in this compound imparts distinct chemical behavior compared to its chloro, fluoro, and iodo analogues, influencing its interactions with biological systems.

Study on Antiviral Activity

A study focused on the antiviral activity of pyridine derivatives highlighted the potential of compounds similar to this compound in inhibiting viral replication mechanisms. The findings suggested that modifications to the pyridine ring could enhance binding affinity to viral enzymes, paving the way for new antiviral drug candidates .

Evaluation of Biological Properties

Another investigation assessed the biological properties of various pyridine derivatives, including their cytotoxic effects on cancer cell lines. The study found that certain modifications led to increased potency against specific cancer types, indicating that further exploration of this compound could yield promising therapeutic agents .

Propiedades

IUPAC Name |

5-bromo-1-ethyl-3-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-3-10-5-7(9)4-6(2)8(10)11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZKBTUKZWZCDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C(C1=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.